N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide
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Overview
Description
N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C16H13FN2O. It is characterized by the presence of both a cyanophenyl and a fluorophenyl group attached to a central acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide typically involves the reaction of 4-cyanobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Cyanophenyl)(4-bromophenyl)methyl]acetamide
- N-[(4-Cyanophenyl)(4-chlorophenyl)methyl]acetamide
- N-[(4-Cyanophenyl)(4-methylphenyl)methyl]acetamide
Uniqueness
N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Biological Activity
N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C16H13FN2O and features a central acetamide group attached to both a cyanophenyl and a fluorophenyl moiety. This unique structure may contribute to its biological activity by enabling interactions with various biological targets.
This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. The exact molecular targets can vary based on the application, but it has been investigated for its potential to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may affect cytochrome P450 enzymes, which play a significant role in drug metabolism and bioactivation processes .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In high-throughput screening (HTS) studies against non-small-cell lung cancer (NSCLC) cell lines, compounds with similar structural characteristics exhibited selective toxicity towards certain cancer cells. The mechanism involved the covalent binding to specific targets within sensitive cell lines, leading to cell death .
Table 1: Selective Toxicity of Related Compounds in NSCLC Cell Lines
Compound | EC50 (μM) | Sensitive Cell Lines | Insensitive Cell Lines |
---|---|---|---|
Compound 9 | <1 | H2122, H460 | H1155, H1395 |
This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
The compound has also been explored for anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary studies have indicated potential antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups like fluorine may enhance the compound's ability to penetrate bacterial membranes and exert antibacterial effects. However, specific data on its minimum inhibitory concentration (MIC) against different pathogens is still limited .
Case Study 1: Anticancer Screening
In a study conducted by researchers investigating novel anticancer agents, this compound was included in a library of compounds screened against multiple NSCLC lines. The results showed promising selectivity and potency in inhibiting tumor growth, warranting further investigation into its mechanism of action and potential therapeutic applications .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related compounds revealed that modifications to the acetamide moiety could enhance activity against inflammatory markers. This compound was noted for its ability to downregulate TNF-alpha production in macrophage models, suggesting potential use in inflammatory diseases.
Properties
IUPAC Name |
N-[(4-cyanophenyl)-(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11(20)19-16(14-6-8-15(17)9-7-14)13-4-2-12(10-18)3-5-13/h2-9,16H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDSWDUDNYFTMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742902 |
Source
|
Record name | N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-53-2 |
Source
|
Record name | N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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